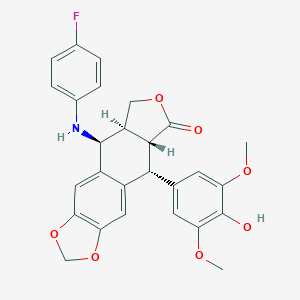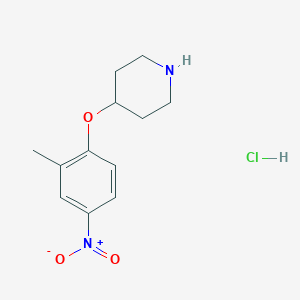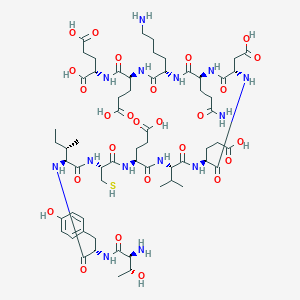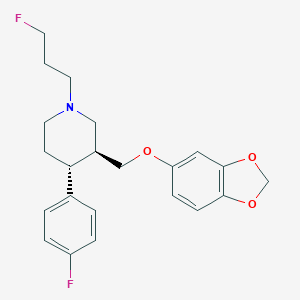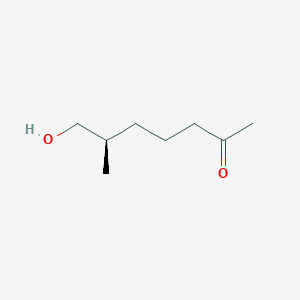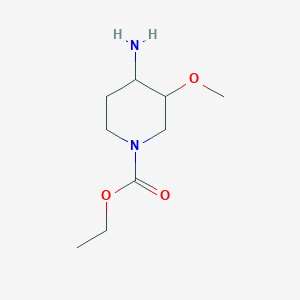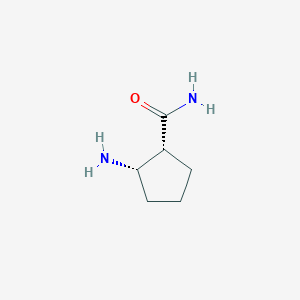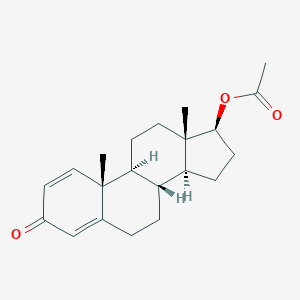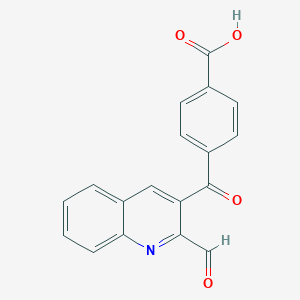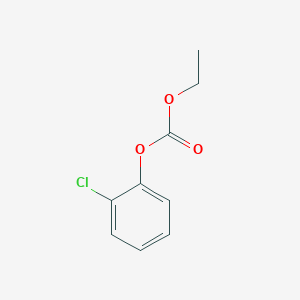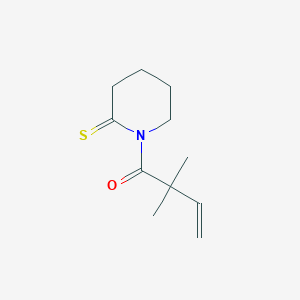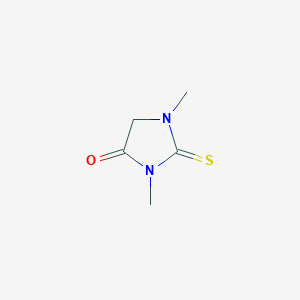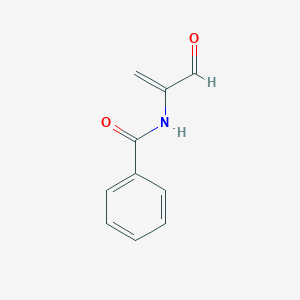
N-(3-Oxoprop-1-en-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Oxoprop-1-en-2-yl)benzamide, also known as OPB-9195, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule belongs to the class of benzamides and is known for its ability to modulate certain biochemical and physiological processes in the body.
Wirkmechanismus
The mechanism of action of N-(3-Oxoprop-1-en-2-yl)benzamide involves its ability to modulate certain biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to inhibit the activity of certain proteins such as heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Biochemische Und Physiologische Effekte
N-(3-Oxoprop-1-en-2-yl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth and induce apoptosis, and inhibit the replication of certain viruses. It has also been found to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-Oxoprop-1-en-2-yl)benzamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. It also has a relatively low molecular weight, which makes it easy to handle and study. However, one limitation is that it has not been extensively studied in humans, which means that its safety and efficacy in humans is not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(3-Oxoprop-1-en-2-yl)benzamide. One direction is to continue to study its potential therapeutic applications in the treatment of HCV infections. Another direction is to study its potential use in the treatment of other viral infections, such as COVID-19. Additionally, further research is needed to understand its safety and efficacy in humans, as well as its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(3-Oxoprop-1-en-2-yl)benzamide involves the reaction between 3-oxopropenal and aniline. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-Oxoprop-1-en-2-yl)benzamide has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, it has been studied for its potential use in the treatment of hepatitis C virus (HCV) infections. Studies have shown that N-(3-Oxoprop-1-en-2-yl)benzamide inhibits the replication of HCV by targeting the viral RNA polymerase.
Eigenschaften
CAS-Nummer |
138625-62-4 |
|---|---|
Produktname |
N-(3-Oxoprop-1-en-2-yl)benzamide |
Molekularformel |
C10H9NO2 |
Molekulargewicht |
175.18 g/mol |
IUPAC-Name |
N-(3-oxoprop-1-en-2-yl)benzamide |
InChI |
InChI=1S/C10H9NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-7H,1H2,(H,11,13) |
InChI-Schlüssel |
ZYILGJROOJFVPO-UHFFFAOYSA-N |
SMILES |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C=C(C=O)NC(=O)C1=CC=CC=C1 |
Synonyme |
Benzamide, N-(1-formylethenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



